3-((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)oxy)propan-1-ol
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Overview
Description
3-((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)oxy)propan-1-ol is a chemical compound that features a trifluoroethyl group attached to a pyrazole ring, which is further linked to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)oxy)propan-1-ol typically involves the reaction of 1-(2,2,2-trifluoroethyl)-1H-pyrazole with an appropriate propanol derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3-((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)oxy)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)oxy)propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)oxy)propan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The pyrazole ring may contribute to binding affinity with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,3,3,3-Hexafluoro-2-propanol
- 1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethyl ether
Uniqueness
3-((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)oxy)propan-1-ol is unique due to its combination of a trifluoroethyl group and a pyrazole ring, which imparts distinct chemical and physical properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications .
Properties
Molecular Formula |
C8H11F3N2O2 |
---|---|
Molecular Weight |
224.18 g/mol |
IUPAC Name |
3-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]oxypropan-1-ol |
InChI |
InChI=1S/C8H11F3N2O2/c9-8(10,11)6-13-5-7(4-12-13)15-3-1-2-14/h4-5,14H,1-3,6H2 |
InChI Key |
GMXKAKXISCVCPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CC(F)(F)F)OCCCO |
Origin of Product |
United States |
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